

An In-depth Technical Guide to Halogenated Phenylamines in Pharmaceutical Development

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Compound of Interest

Compound Name: 2,6-Dichloro-4-fluoroaniline

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A comprehensive analysis of the physicochemical properties and synthetic applications of **2,6-Dichloro-4-fluoroaniline** (CAS 344-19-4) and a comparative overview of the closely related and pharmaceutically relevant 3-Fluorobenzylamine (CAS 100-82-3).

Introduction

In the landscape of modern drug discovery and development, halogenated organic compounds are indispensable building blocks. The strategic incorporation of halogens, particularly fluorine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability.^{[1][2]} This guide provides a detailed examination of the physical and chemical properties of **2,6-Dichloro-4-fluoroaniline** (CAS 344-19-4), a key pharmaceutical intermediate.^{[3][4]} Recognizing the interests of researchers and drug development professionals, this document also presents a comparative analysis with 3-Fluorobenzylamine (CAS 100-82-3), a versatile reagent with significant applications in the synthesis of bioactive molecules.^{[5][6]}

Part 1: Core Technical Profile of 2,6-Dichloro-4-fluoroaniline (CAS 344-19-4)

2,6-Dichloro-4-fluoroaniline is an aromatic amine characterized by the presence of two chlorine atoms and one fluorine atom on the benzene ring.^[7] This substitution pattern imparts specific reactivity and physical characteristics that are leveraged in multi-step organic syntheses.

Physicochemical Properties

The physical and chemical properties of **2,6-Dichloro-4-fluoroaniline** are summarized in the table below. These properties are crucial for determining appropriate reaction conditions, purification methods, and storage protocols.

Property	Value	Source
CAS Number	344-19-4	[3][7][8]
Molecular Formula	C6H4Cl2FN	[3][7][8]
Molecular Weight	180.01 g/mol	[3]
Appearance	White to brown powder or crystal; Semi-Solid	[3][9]
Melting Point	53-56 °C	[3][10][11]
Boiling Point	216 °C	[3][10]
Density	1.502 g/cm ³	[3][10]
Flash Point	85 °C	[3][10]
Water Solubility	Insoluble	[3][4]
Storage Temperature	2-8 °C, under inert gas (Nitrogen or Argon)	[3][9][10]

Chemical Structure and Reactivity

The structure of **2,6-Dichloro-4-fluoroaniline** features an amino group, which is a key functional handle for various chemical transformations. The presence of electron-withdrawing halogen substituents influences the nucleophilicity of the amino group and the reactivity of the aromatic ring, making it a valuable intermediate for nucleophilic substitution and coupling reactions.[7]

Figure 1: Chemical structure of **2,6-Dichloro-4-fluoroaniline**.

Applications in Synthesis

2,6-Dichloro-4-fluoroaniline is primarily utilized as a pharmaceutical intermediate.[3][4] Its structural motifs are found in various classes of bioactive molecules. The amino group can be readily derivatized to form amides, sulfonamides, and other functional groups essential for building molecular complexity.

Safety and Handling

This compound is classified as toxic and requires careful handling in a laboratory setting.[3][11] Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

- Toxic if swallowed, in contact with skin, or if inhaled.[11]
- Causes skin and serious eye irritation.[11]

Precautionary Statements:

- Avoid breathing dust/fume/gas/mist/vapors/spray.[11]
- Wash skin thoroughly after handling.[11]
- Wear protective gloves/protective clothing/eye protection/face protection.[11]

Part 2: A Comparative Profile of 3-Fluorobenzylamine (CAS 100-82-3)

For researchers in drug development, 3-Fluorobenzylamine is a compound of significant interest due to its versatile applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[5] Its properties often lead to improved solubility and stability in final products.[5]

Physicochemical Properties

The key physical and chemical properties of 3-Fluorobenzylamine are detailed below, offering a point of comparison to **2,6-Dichloro-4-fluoroaniline**.

Property	Value	Source
CAS Number	100-82-3	[5]
Molecular Formula	C7H8FN	[5][12]
Molecular Weight	125.14 g/mol	[13]
Appearance	Colorless to light yellow or light orange clear liquid	[5]
Boiling Point	82 °C at 16 mmHg; 87 °C	[5][14]
Density	1.097 - 1.11 g/mL at 25 °C	[5]
Refractive Index	n _{20/D} 1.514 - 1.52	[5]
Flash Point	71 °C (159.8 °F) - closed cup	
Storage Temperature	2-8 °C	[5][14]

Chemical Structure and Synthetic Utility

3-Fluorobenzylamine features a benzylamine moiety, a common structural element in many biologically active compounds. The fluorine atom at the meta position influences the electronic properties of the aromatic ring and can enhance binding interactions with biological targets.

Figure 2: Chemical structure of 3-Fluorobenzylamine.

This compound serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals, particularly those targeting neurological disorders.[5] It has been used to study the reaction rates of benzylamines and in the synthesis of protease inhibitors.[15]

Safety and Handling

3-Fluorobenzylamine is a corrosive substance that can cause severe skin burns and eye damage.[13][16] It is also a combustible liquid.[12][16]

Hazard Statements:

- H314: Causes severe skin burns and eye damage.[13]

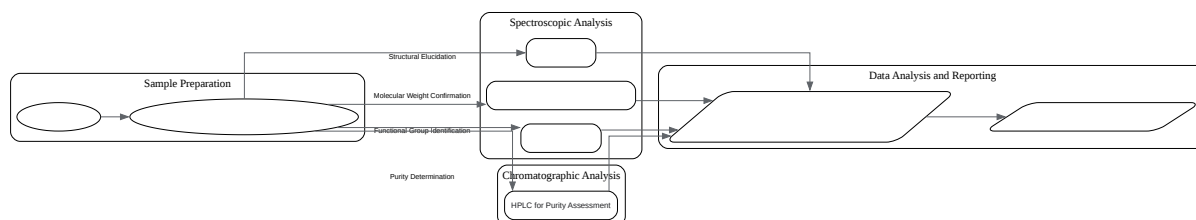
Precautionary Statements:

- P280: Wear protective gloves/protective clothing/eye protection/face protection.[12]
- P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[12]
- P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[12]
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]

Part 3: Experimental Protocols and Characterization

The characterization of halogenated phenylamines relies on a suite of standard analytical techniques. Below are representative protocols for ensuring the identity and purity of these compounds.

Workflow for Quality Control Analysis



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Figure 3: A representative workflow for the quality control analysis of chemical intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure by analyzing the chemical environment of hydrogen (^1H NMR) and carbon (^{13}C NMR) atoms.

Protocol:

- Accurately weigh 5-10 mg of the sample.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in an NMR tube.
- Acquire ^1H and ^{13}C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).
- Process the spectra (Fourier transform, phase correction, and baseline correction).
- Integrate the peaks in the ^1H NMR spectrum and assign chemical shifts for all signals in both spectra, comparing them to reference data or predicted spectra.

Rationale: NMR spectroscopy provides unambiguous structural information, confirming the connectivity of atoms and the presence of key functional groups. The choice of solvent is critical to ensure the sample dissolves completely and does not obscure important signals.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and assess the purity of the sample.

Protocol:

- Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Inject a small volume (typically 1 μL) of the solution into the GC-MS instrument.
- The sample is vaporized and separated based on its boiling point and interaction with the GC column.

- The separated components are then ionized (e.g., by electron ionization) and their mass-to-charge ratio is determined by the mass spectrometer.
- Analyze the resulting chromatogram for purity and the mass spectrum for the molecular ion peak to confirm the molecular weight.

Rationale: GC-MS is a powerful technique for separating volatile compounds and providing definitive molecular weight information. It is also highly sensitive for detecting impurities.

High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of the compound.

Protocol:

- Prepare a stock solution of the sample of known concentration in a suitable solvent (e.g., methanol or acetonitrile).
- Prepare a series of calibration standards by diluting the stock solution.
- Set up the HPLC system with an appropriate column (e.g., C18) and mobile phase.
- Inject the standards and the sample solution.
- Monitor the elution of the compound using a suitable detector (e.g., UV-Vis).
- Construct a calibration curve from the standards and determine the purity of the sample by comparing its peak area to the calibration curve.

Rationale: HPLC is a robust and widely used technique for determining the purity of non-volatile and thermally labile compounds. The choice of column and mobile phase is crucial for achieving good separation of the main component from any impurities.

Conclusion

Both **2,6-Dichloro-4-fluoroaniline** (CAS 344-19-4) and **3-Fluorobenzylamine** (CAS 100-82-3) are valuable compounds in the field of organic synthesis, particularly for the development of new pharmaceutical agents. A thorough understanding of their physical and chemical

properties, as well as their respective safety profiles, is paramount for their effective and safe utilization in a research and development setting. The analytical methods outlined in this guide provide a framework for ensuring the quality and integrity of these critical chemical building blocks.

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